molecular formula C20H18N4O6S2 B2903195 ethyl 3-carbamoyl-2-(5-nitro-1-benzothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864925-82-6

ethyl 3-carbamoyl-2-(5-nitro-1-benzothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2903195
CAS No.: 864925-82-6
M. Wt: 474.51
InChI Key: JQJXOZWHORFMQR-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a nitrobenzo[b]thiophene moiety, a thieno[2,3-c]pyridine ring, and multiple functional groups such as carbamoyl and carboxylate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-carbamoyl-2-(5-nitro-1-benzothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include palladium catalysts for cross-coupling reactions and various protecting groups to ensure selective functionalization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carbamoyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the thieno[2,3-c]pyridine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-carbamoyl-2-(5-nitro-1-benzothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The nitrobenzo[b]thiophene moiety may interact with enzymes or receptors, while the thieno[2,3-c]pyridine ring can participate in various biochemical pathways. The exact mechanism would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ethyl 3-carbamoyl-2-(5-nitro-1-benzothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S2/c1-2-30-20(27)23-6-5-12-15(9-23)32-19(16(12)17(21)25)22-18(26)14-8-10-7-11(24(28)29)3-4-13(10)31-14/h3-4,7-8H,2,5-6,9H2,1H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJXOZWHORFMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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